Posenacaftor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

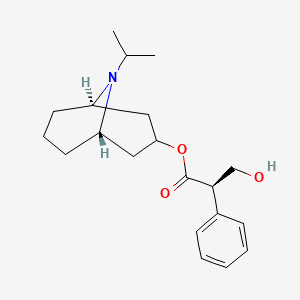

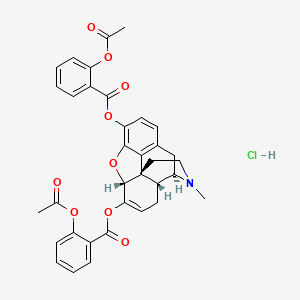

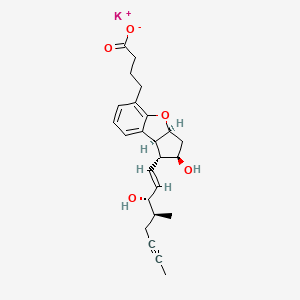

Posenacaftor, also known as PTI-801, is a compound developed by Proteostasis Therapeutics for the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a defective CFTR protein. This protein is crucial for the transport of chloride ions across cell membranes, and its malfunction results in the buildup of thick, sticky mucus in various organs, particularly the lungs and pancreas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of posenacaftor involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

Formation of Key Intermediates: Initial steps involve the preparation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization.

Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

Final Assembly: The final steps involve the assembly of the this compound molecule through condensation and purification processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Posenacaftor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .

Aplicaciones Científicas De Investigación

Posenacaftor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying CFTR correctors and their mechanisms.

Biology: Helps in understanding the cellular processes involved in CFTR protein folding and trafficking.

Medicine: Investigated for its potential to treat cystic fibrosis by correcting the misfolded CFTR protein.

Industry: Utilized in the development of new therapeutic agents and in drug formulation studies.

Mecanismo De Acción

Posenacaftor functions as a CFTR corrector. It aids in the proper folding and trafficking of the CFTR protein to the cell membrane, where it acts as a chloride channel. By correcting the misfolded CFTR protein, this compound helps restore the balance of chloride ions and water in the cells, thereby reducing the buildup of thick mucus in organs affected by cystic fibrosis .

Comparación Con Compuestos Similares

Posenacaftor is often compared with other CFTR modulators such as ivacaftor, tezacaftor, and elexacaftor. These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on the CFTR protein:

Ivacaftor: A potentiator that enhances the activity of the CFTR protein at the cell surface.

Tezacaftor: A corrector that helps in the proper folding and trafficking of the CFTR protein.

Elexacaftor: Another corrector that works synergistically with tezacaftor and ivacaftor to improve CFTR function.

This compound is unique in its ability to correct the folding of the CFTR protein, making it a valuable addition to the existing therapies for cystic fibrosis .

Propiedades

| PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse. | |

Número CAS |

615580-67-1 |

Fórmula molecular |

C27H27NO5 |

Peso molecular |

445.5 g/mol |

Nombre IUPAC |

8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid |

InChI |

InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1 |

Clave InChI |

QUDOHCFOJCNKPK-QGZVFWFLSA-N |

SMILES isomérico |

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |

SMILES canónico |

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)

![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)